

Isopimarol Acetate: A Technical Guide to Its Physicochemical Properties and Biological Potential

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Compound of Interest

Compound Name: *Isopimarol acetate*

Cat. No.: *B15593839*

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Introduction

Isopimarol acetate is a naturally occurring diterpenoid belonging to the isopimarane class. It is identified by its unique tricyclic core structure. This compound has been isolated from various plant sources, including *Nepeta tuberosa* subsp. *Reticulate* and *Coreopsis lanceolata* L.[1]. As a member of the isopimarane family, **Isopimarol acetate** is part of a class of molecules recognized for their diverse and potent biological activities, which positions them as compounds of interest in pharmaceutical research and drug development. This guide provides a detailed overview of the known physicochemical properties of **Isopimarol acetate**, outlines standard experimental protocols for their determination, and explores the biological activities associated with its structural class.

Physicochemical Properties

Quantitative data for **Isopimarol acetate** is limited in publicly accessible literature. The following table summarizes its fundamental properties and provides qualitative descriptions based on its chemical structure.

Property	Data	Source / Rationale
CAS Number	1686-65-3	[1][2][3]
Molecular Formula	C ₂₂ H ₃₄ O ₂	[1]
Molecular Weight	330.50 g/mol	[1]
Physical State	Crystalline solid	Inferred from related diterpenoids.
Melting Point	Data not available	Pure crystalline natural products typically exhibit a sharp melting point.[4][5][6]
Boiling Point	Data not available	High molecular weight suggests a high boiling point, likely with decomposition under atmospheric pressure.
Solubility	Water: Poorly soluble Organic Solvents: Expected to be soluble in solvents like DMSO, ethanol, methanol, chloroform, and ethyl acetate.	The large, hydrophobic diterpene scaffold predominates over the polarity of the single acetate group.

Spectroscopic Profile (Predicted)

Specific spectral data for **Isopimarol acetate** is not readily available. However, based on its molecular structure, a predicted spectroscopic profile can be outlined. These characteristics are crucial for the identification and structural elucidation of the compound.

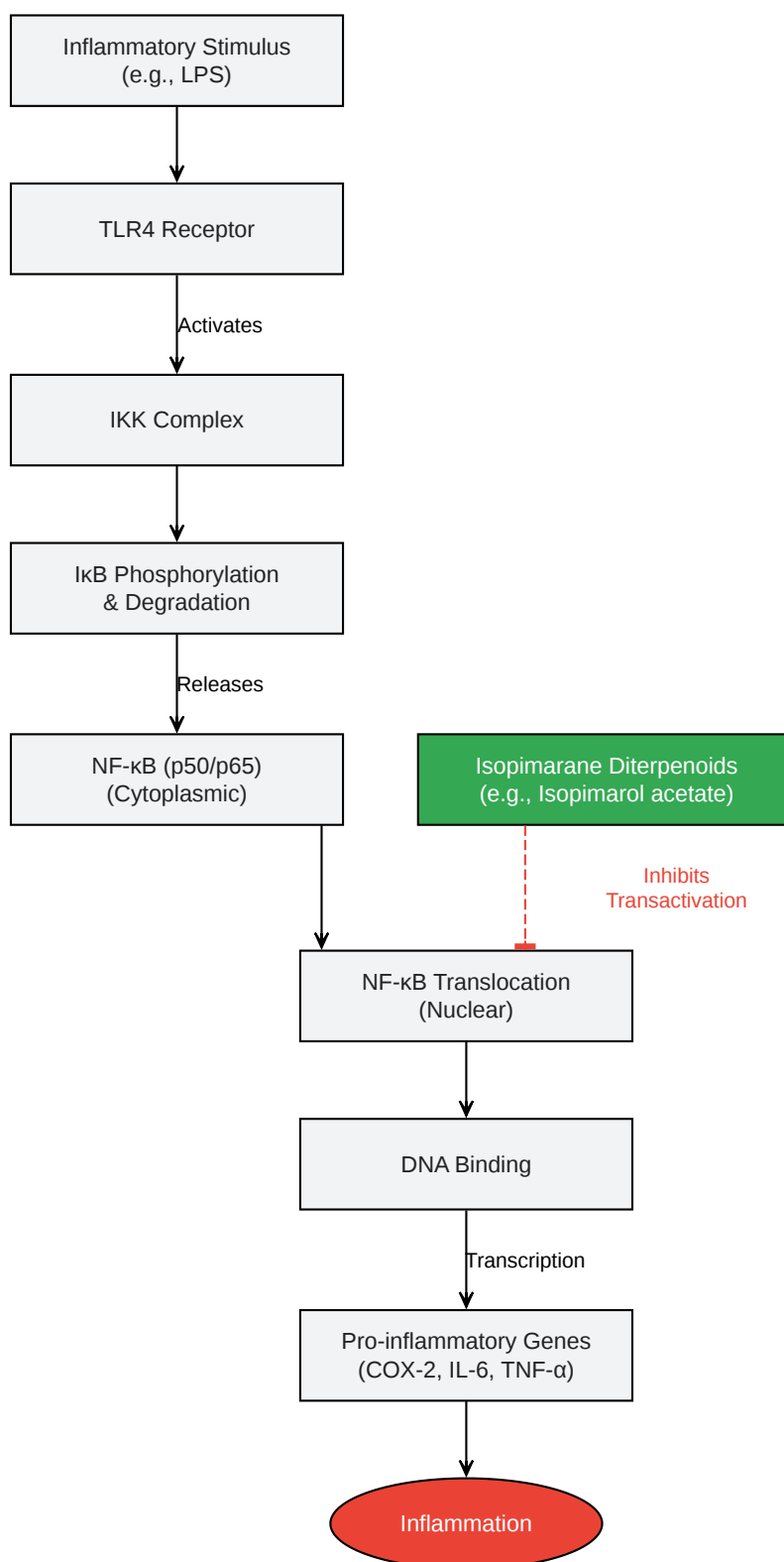
Technique	Predicted Features
IR Spectroscopy	~2950-2850 cm^{-1} : C-H stretching (alkane)~1735 cm^{-1} : C=O stretching (ester carbonyl)~1240 cm^{-1} : C-O stretching (acetate)~1640 cm^{-1} & ~910-990 cm^{-1} : C=C stretching and C-H bending (vinyl group)
^1H -NMR Spectroscopy	~5.8 ppm (dd): Vinyl proton (-CH=CH ₂)~4.9-5.1 ppm (m): Terminal vinyl protons (=CH ₂)~4.0 ppm (m): Protons on the carbon bearing the acetate group~2.0 ppm (s): Methyl protons of the acetate group (-OCOCH ₃)~0.8-1.5 ppm: Multiple singlets for tertiary methyl groups on the diterpene core~1.0-2.5 ppm: Complex multiplets for methylene and methine protons of the cyclic system
^{13}C -NMR Spectroscopy	~171 ppm: Ester carbonyl carbon (-C=O)~145 ppm: Quaternary carbon of the vinyl group (-CH=CH ₂)~110 ppm: Methylene carbon of the vinyl group (=CH ₂)~70-80 ppm: Carbon attached to the acetate group (-CH-O)~21 ppm: Acetate methyl carbon (-OCOCH ₃)~15-60 ppm: Various signals for the sp ³ hybridized carbons of the diterpene skeleton
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 330.5Key Fragments: Loss of acetic acid (M - 60), loss of the acetate group (M - 59), and complex fragmentation patterns resulting from the cleavage of the tricyclic core.

Biological Activity of the Isopimarane Class

While specific studies on **Isopimarol acetate** are scarce, extensive research on the isopimarane diterpenoid class reveals significant therapeutic potential, particularly in anti-inflammatory and cytotoxic applications.

Anti-inflammatory Activity

Isopimarane diterpenoids are noted as potent inhibitors of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[7][8]} NF- κ B is a critical transcription factor that orchestrates the expression of pro-inflammatory genes.^{[9][10]} In a resting state, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and subsequent degradation. This frees NF- κ B to translocate into the nucleus, where it binds to DNA and initiates the transcription of inflammatory mediators like cyclooxygenase-2 (COX-2) and various interleukins (e.g., IL-6). Isopimarane diterpenoids have been shown to interfere with this cascade, preventing the transactivation of NF- κ B and thereby suppressing the inflammatory response.



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Caption: Proposed anti-inflammatory mechanism of Isopimarane Diterpenoids.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of isopimarane diterpenoids against a range of human cancer cell lines. This suggests that compounds like **Isopimarol acetate** could serve as scaffolds for the development of novel anticancer agents. The table below summarizes the cytotoxic activities of several representative isopimarane diterpenoids.

Compound	Cancer Cell Line	IC ₅₀ (μM or μg/mL)	Source
Isopimarane Diterpene 1	A549 (Lung)	13.033 μg/mL	[11]
Isopimarane Diterpene 1	MCF-8 (Breast)	15.327 μg/mL	[11]
Isoamethinol D	A549 (Lung)	21.47 μM	[12]
Isoamethinol D	HeLa (Cervical)	27.21 μM	[12]
19-acetoxy-7,15- isopimaradien-3β-ol	MDA-MB-231 (Breast)	Moderate Activity	[13]
3β-hydroxy-ent- pimara-8(14),15-dien- 19-oic acid	MDA MB231 (Breast)	16.13 μg/mL	[14]
3β-hydroxy-ent- pimara-8(14),15-dien- 19-oic acid	MCAS (Ovarian)	24.16 μg/mL	[14]
Koratanes A & B, others	MOLT-3 (Leukemia)	42.10 - 56.57 μM	[15]

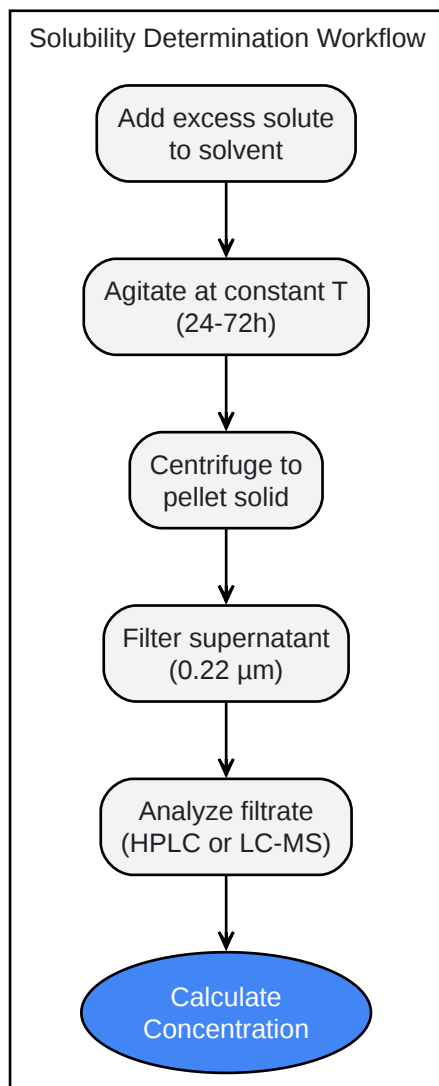
Experimental Protocols

Detailed methodologies are essential for the accurate assessment of physicochemical and biological properties. The following sections describe standard protocols applicable to the study of natural products like **Isopimarol acetate**.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a conventional technique for determining equilibrium solubility.^[16]

- **Preparation:** An excess amount of the finely powdered compound (e.g., 5-10 mg) is added to a known volume (e.g., 2-5 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed vial.
- **Equilibration:** The vial is agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.^[17]
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a fine-pore filter (e.g., 0.22 µm).
- **Quantification:** The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).^[18]
- **Calculation:** The solubility is expressed in units such as mg/mL or µM.



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Caption: Workflow for the Shake-Flask Solubility Assay.

Determination of Melting Point (Capillary Method)

This is the most common method for determining the melting point of a crystalline solid.^{[4][19]}

- **Sample Preparation:** The crystalline sample must be completely dry and finely powdered.^[4] A small amount is packed into a thin-walled capillary tube to a height of 2-3 mm.

- Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens or camera.[\[19\]](#)
- Measurement: The temperature is increased rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.[\[19\]](#)
- Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[\[6\]](#) A narrow range (0.5-2°C) is indicative of high purity.[\[6\]](#)

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the detailed molecular structure of organic compounds.[\[20\]](#)[\[21\]](#)

- Sample Preparation: Approximately 1-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.
- Data Acquisition: The sample is placed in a high-field NMR spectrometer. Standard experiments include:
 - 1D ¹H NMR: To identify the types and connectivity of protons.
 - 1D ¹³C NMR (with DEPT): To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).[\[20\]](#)
 - 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by 2-3 bonds (HMBC). These experiments are essential for assembling the complete molecular structure.
- Data Analysis: The resulting spectra are processed (Fourier transform, phasing, baseline correction) and analyzed. Chemical shifts (δ), coupling constants (J), and integrations are used to assign all signals to specific atoms within the molecule.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

- **Cell Seeding:** Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** The compound (**Isopimarol acetate**) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). Control wells receive vehicle (DMSO) only.
- **MTT Addition:** After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.
- **Formazan Solubilization:** After a few hours of incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).
- **Data Analysis:** The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[\[11\]](#)

Conclusion

Isopimarol acetate is a natural diterpenoid with a well-defined chemical structure. While specific experimental data on its physicochemical properties are not widely published, its characteristics can be reliably predicted based on its molecular framework. The broader class of isopimarane diterpenoids demonstrates significant anti-inflammatory and cytotoxic activities, primarily through the inhibition of the NF-κB signaling pathway. This strong biological profile makes **Isopimarol acetate** and related compounds compelling candidates for further

investigation in drug discovery programs aimed at developing new therapeutics for inflammatory diseases and cancer. The standardized protocols outlined in this guide provide a robust framework for such future research.

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